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Human GLP-1-(7-36)-amide -

Human GLP-1-(7-36)-amide

Catalog Number: EVT-14931010
CAS Number:
Molecular Formula: C151H230N40O47
Molecular Weight: 3357.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human glucagon-like peptide 1-(7-36)-amide is classified as an incretin hormone. It originates from the cleavage of proglucagon, a precursor protein found in the pancreas and intestines. The biological activity of this peptide is primarily mediated through its interaction with the glucagon-like peptide 1 receptor, a member of the class B G protein-coupled receptor family . The molecular formula for human glucagon-like peptide 1-(7-36)-amide is C149H226N40O45C_{149}H_{226}N_{40}O_{45}, with a molecular weight of approximately 3297.68 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of human glucagon-like peptide 1-(7-36)-amide has been achieved through various methods, including solid-phase peptide synthesis and chemoselective ligation techniques. One notable method involves chemoselective α-ketoacid–hydroxylamine peptide ligation, which allows for the creation of this bioactive form from unprotected peptide fragments. This approach enables precise control over the formation of the desired peptide bond while minimizing side reactions typically associated with traditional synthesis methods .

Molecular Structure Analysis

Structure and Data

The structure of human glucagon-like peptide 1-(7-36)-amide consists of a linear chain of amino acids, characterized by specific sequences that confer its biological activity. The amino acid sequence is crucial for its interaction with the glucagon-like peptide 1 receptor. The structure can be represented as follows:

Sequence H Ala Glu Gly Asp Ala Gly Gly Trp Ala Ser Gly Thr Gly Phe Tyr NH2\text{Sequence H Ala Glu Gly Asp Ala Gly Gly Trp Ala Ser Gly Thr Gly Phe Tyr NH}_2

This sequence highlights the importance of specific residues in maintaining its functional properties .

Chemical Reactions Analysis

Reactions and Technical Details

Human glucagon-like peptide 1-(7-36)-amide participates in several biochemical reactions within the body. Its primary reaction involves binding to the glucagon-like peptide 1 receptor on pancreatic beta cells, leading to a cascade of intracellular signaling events. Upon binding, it activates adenylate cyclase via G protein coupling, resulting in increased levels of cyclic adenosine monophosphate. This elevation in cyclic adenosine monophosphate subsequently stimulates insulin secretion in response to elevated glucose levels .

Mechanism of Action

Process and Data

The mechanism of action for human glucagon-like peptide 1-(7-36)-amide involves its interaction with the glucagon-like peptide 1 receptor, which is predominantly expressed in pancreatic tissues and the central nervous system. Upon binding, this receptor undergoes a conformational change that activates associated G proteins, leading to enhanced adenylyl cyclase activity and increased cyclic adenosine monophosphate levels. This process results in:

  • Enhanced insulin secretion from pancreatic beta cells.
  • Inhibition of glucagon release.
  • Delayed gastric emptying.
  • Increased satiety signals to reduce food intake .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human glucagon-like peptide 1-(7-36)-amide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3297.68 g/mol
  • Solubility: Soluble in water (up to 1 mg/ml) and dimethyl sulfoxide.
  • Storage Conditions: Typically stored at -20°C for stability.
  • Density: Approximately 1.47 g/cm³ .

These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.

Applications

Scientific Uses

Human glucagon-like peptide 1-(7-36)-amide has significant implications in medical research and therapeutic development:

  • Diabetes Management: It serves as a target for drugs designed to enhance glucose-dependent insulin secretion, making it a critical component in managing type 2 diabetes mellitus.
  • Obesity Treatment: Due to its role in promoting satiety and reducing appetite, it is being investigated as a potential treatment for obesity.
  • Cardiovascular Health: Research indicates that it may have protective effects against cardiovascular diseases by improving endothelial function and reducing inflammation .
Structural Biology of Human GLP-1-(7-36)-Amide

Sequence Determinants of Bioactivity

The bioactive core of GLP-1-(7-36)-amide resides in its N-terminal domain, with strict sequence requirements for receptor binding and activation:

  • His7: Essential for receptor activation. Alanine substitution reduces binding affinity >100-fold due to loss of imidazole ring interactions with GLP-1R transmembrane domains. Aromatic residues (Phe, Tyr) partially preserve activity, while charged residues (Arg, Lys) impair function [3] [10].
  • Ala8: Primary dipeptidyl peptidase-IV (DPP-IV) cleavage site. Substitution with Gly, Ser, or α-aminoisobutyric acid (Aib) enhances metabolic stability while retaining >90% receptor activation [3].
  • Glu9: Forms a salt bridge with Arg190 in the receptor’s extracellular domain. Charge reversal (Glu9→Arg) abolishes cAMP production [10].
  • Phe28-Ile29: Hydrophobic C-terminal motif mediating receptor affinity. Alanine substitutions reduce binding 50-fold without affecting secondary structure [3].

Table 1: Functional Impact of Key Residues in GLP-1-(7-36)-Amide

PositionResidueRoleEffect of Alanine Substitution
7HisReceptor activation>100-fold ↓ binding affinity
8AlaDPP-IV cleavage siteN/A (cleavage target)
9GluSalt bridge formationComplete loss of signaling
10GlyHelix nucleation80% ↓ cAMP production
12PheHydrophobic core95% ↓ insulinotropic activity
28PheReceptor affinity50-fold ↓ binding

Conformational Dynamics and Receptor Binding Epitopes

GLP-1-(7-36)-amide adopts distinct conformational states during receptor engagement:

  • In Solution: Disordered N-terminus (residues 7–14) and two α-helical domains (residues 15–20 and 24–35) connected by a flexible linker. The C-terminal helix (residues 24–35) maintains stable amphipathic character critical for initial receptor docking via hydrophobic interactions [3] [10].
  • Receptor-Bound State: The N-terminus transitions to a helical conformation upon binding the receptor’s transmembrane core (TMH3, TMH6, TMH7). Residues 7–14 insert into the helical bundle, triggering Gₛ-protein coupling [10].
  • Binding Epitopes:
  • Core Binding Domain (residues 24–35): Binds the receptor’s extracellular domain (ECD) with Kd = 204 pM in RINm5F β-cells [8] [9].
  • Activation Domain (residues 7–14): Anchors to ECL2 and TMH5, inducing a 30° tilt in TMH6 that facilitates GDP/GTP exchange [10].

Post-Translational Modifications and Proteolytic Processing

Prohormone processing and degradation dictate GLP-1-(7-36)-amide bioavailability:

  • Prohormone Conversion: Proglucagon cleavage by prohormone convertase 1/3 (PC1/3) in intestinal L-cells yields GLP-1-(1–37), which is subsequently amidated at Gly36 and truncated to GLP-1-(7–36)-NH₂. Amidation enhances receptor affinity 3-fold compared to non-amidated forms [1] [7].
  • Proteolytic Inactivation:
  • DPP-IV: Cleaves Ala8-Glu9 dipeptide (t½ = 1–2 min), generating GLP-1-(9–36)-NH₂ (100-fold lower bioactivity) [3] [7].
  • Neutral Endopeptidase 24.11 (NEP 24.11): Hydrolyzes bonds at Asp15-Val16, Ser18-Tyr19, and Phe28-Ile29, contributing to 50% of in vivo degradation [3].
  • Stabilization Strategies:
  • N-terminal modifications (e.g., Aib8) block DPP-IV access [3].
  • C-terminal extensions (e.g., albumin binding) reduce renal clearance [7].

Comparative Analysis with Orthologous GLP-1 Sequences

GLP-1-(7-36)-amide exhibits >90% sequence conservation across mammals, with key variations in non-mammalian orthologs:

  • Mammalian Conservation: Residues 7, 10, 13, 15, 28, and 29 are invariant in human, rat, porcine, and bovine sequences. Rat GLP-1 differs at position 16 (Ser→Asp), reducing human GLP1R affinity by 40% [8] [10].
  • Non-Mammalian Variations:
  • Xenopus GLP-1: Glu9→Asp substitution increases resistance to pH-dependent degradation but reduces insulinotropic potency in mammalian systems.
  • Gila Monster Exendin-4: Shares 53% homology but incorporates DPP-IV-resistant residues (His7→Glu, Ala8→Ser) and a C-terminal extension (His-Ala-Asp), enabling prolonged activity (t½ > 2 h) [10].
  • Evolutionary Adaptations:
  • Phe6 Conservation: Maintained in 97% of vertebrate GLP-1 sequences; essential for hydrophobic packing with receptor residues Phe207, Phe210, and Trf214 [10].
  • C-terminal Flexibility: Variable residues 30–36 tolerate mutations (e.g., Lys36→Arg in rodents) without functional loss, indicating a permissive evolutionary landscape [10].

Table 2: Sequence Conservation in GLP-1 Orthologs

SpeciesResidue PositionDivergenceFunctional Consequence
Human--Reference sequence
Rat16Ser→Asp40% ↓ receptor affinity
Bovine33Ser→ProEnhanced α-helicity
Xenopus9Glu→AsppH-stable but ↓ bioactivity
Gila Monster (Exendin-4)7,8His→Glu, Ala→SerDPP-IV resistance

Concluding Remarks

Human GLP-1-(7-36)-amide integrates precise sequence determinants, dynamic structural transitions, and regulated proteolytic processing to achieve its glucoregulatory functions. Evolutionary conservation underscores non-negotiable residues (His7, Gly10, Phe28), while permissive sites (e.g., C-terminus) enable therapeutic engineering. Future structural studies should resolve full-length receptor-bound complexes to elucidate allosteric activation mechanisms.

Properties

Product Name

Human GLP-1-(7-36)-amide

IUPAC Name

acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid

Molecular Formula

C151H230N40O47

Molecular Weight

3357.7 g/mol

InChI

InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)

InChI Key

BCNDXSMWLGNKFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N.CC(=O)O

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